molecular formula C12H13NO3 B5105651 1-methyl-5-oxo-2-phenylproline

1-methyl-5-oxo-2-phenylproline

Cat. No.: B5105651
M. Wt: 219.24 g/mol
InChI Key: MKKMTGHNCAJXTA-UHFFFAOYSA-N
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Description

1-Methyl-5-oxo-2-phenylproline is a synthetic organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol This compound is a derivative of proline, an amino acid, and features a unique structure that includes a phenyl group and a ketone functional group

Preparation Methods

The synthesis of 1-methyl-5-oxo-2-phenylproline can be achieved through several synthetic routes. One common method involves the reaction of proline derivatives with phenyl-containing reagents under specific conditions. For example, the reaction of N-trityl-3-oxo-(S)-2-proline methyl ester with phenyl-containing reagents using palladium-mediated couplings can yield this compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Methyl-5-oxo-2-phenylproline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methyl-5-oxo-2-phenylproline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-5-oxo-2-phenylproline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. Detailed studies are required to fully elucidate the exact mechanism of action.

Comparison with Similar Compounds

1-Methyl-5-oxo-2-phenylproline can be compared with other similar compounds, such as:

    Proline derivatives: These compounds share a similar proline backbone but differ in their substituents.

    Phenylproline derivatives: These compounds have a phenyl group attached to the proline backbone but may differ in other functional groups.

The uniqueness of this compound lies in its specific combination of a methyl group, a ketone group, and a phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-5-oxo-2-phenylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-13-10(14)7-8-12(13,11(15)16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKMTGHNCAJXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC1(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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